![molecular formula C27H22N4O4 B1226566 2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)
2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Polymerization and Material Applications
Hyperbranched Aromatic Polyamides Synthesis : The compound has been used in the synthesis of new hyperbranched aromatic polyamides, showing unique properties like initiating room-temperature radical polymerization of bismaleimide, which is significant for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).
Polyamides with Quinoxaline Moiety : It's involved in creating polyamides by polycondensation with various aliphatic and aromatic diacids, resulting in materials with good solubility, thermal stability, and amorphous nature (Patil et al., 2011).
Catalysis and Ligand Applications
- Rhodium-Catalyzed Asymmetric Hydrogenation : Derivatives of the compound have been used in synthesizing rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, showing high catalytic activities and enantioselectivities, beneficial for pharmaceutical ingredient synthesis (Imamoto et al., 2012).
Electronic and Optical Material Development
- Electron Transport Material for OLEDs : Quinoxaline-containing compounds have been designed as electron transport materials for organic light-emitting diodes (OLEDs), showing favorable electron affinity, good thermostability, and efficient performance in blue phosphorescent OLEDs (Yin et al., 2016).
Antimicrobial Applications
- Antimicrobial Activity Studies : Some derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, indicating potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).
Biomedical Imaging and Radioligands
- Radioligand for Peripheral Benzodiazepine Receptors : The compound has been used in synthesizing novel quinoline-2-carboxamide derivatives as potential radioligands for imaging peripheral benzodiazepine receptors in vivo with positron emission tomography (Matarrese et al., 2001).
Nanotechnology and Surface Studies
- Aggregation Behaviors in Dendrimers : The compound has been studied for its molecular behavior in dendrimers at the air-water interface, which is crucial for understanding self-assembly mechanisms in nanotechnology (Choi et al., 2015).
Fluorescence and Photophysical Properties
- Study of Fluorescence and Solvatochromism : Research on Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, including the compound, has shown unique fluorescence and solvatochromic properties, important for developing new optical materials (Rajalakshmi & Palanisami, 2020).
Propiedades
Fórmula molecular |
C27H22N4O4 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
2,3-bis(furan-2-yl)-N-(4-morpholin-4-ylphenyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C27H22N4O4/c32-27(28-19-6-8-20(9-7-19)31-11-15-33-16-12-31)18-5-10-21-22(17-18)30-26(24-4-2-14-35-24)25(29-21)23-3-1-13-34-23/h1-10,13-14,17H,11-12,15-16H2,(H,28,32) |
Clave InChI |
VAWUOZIMUBLOFU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine](/img/structure/B1226483.png)
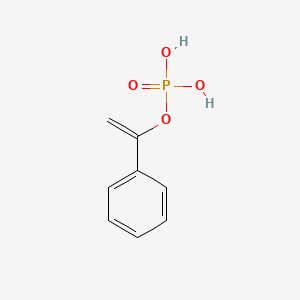
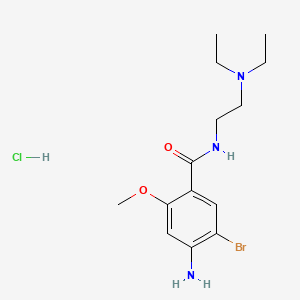
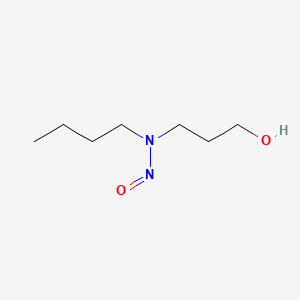
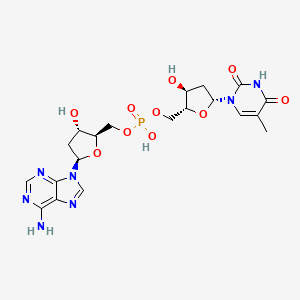
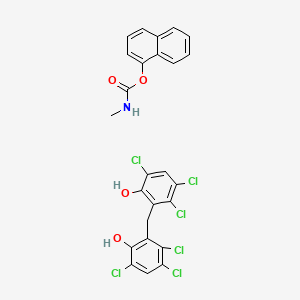
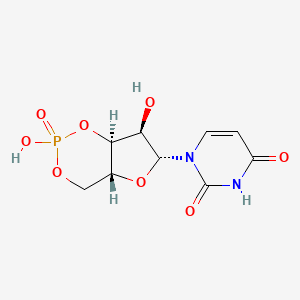
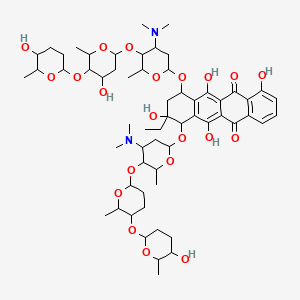
![N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide](/img/structure/B1226496.png)

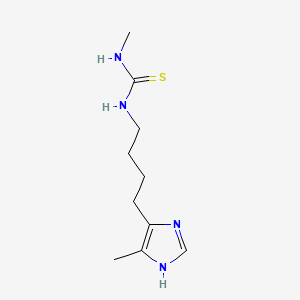
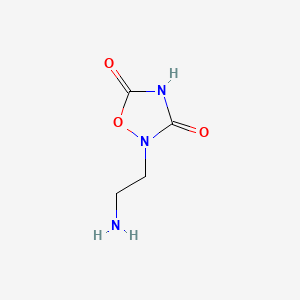

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1226505.png)